4-(Aminomethyl)-2-bromo-6-nitrophenol
Description
Contextualization within Nitro-Aromatic and Substituted Phenolic Chemistry
Substituted phenols are a cornerstone of organic chemistry, with wide-ranging applications. nih.gov The presence of a hydroxyl group on the benzene (B151609) ring makes it highly reactive towards electrophilic substitution. britannica.combyjus.com The additional substituents on 4-(Aminomethyl)-2-bromo-6-nitrophenol—a nitro group, a bromine atom, and an aminomethyl group—each impart distinct electronic and steric effects, creating a complex and nuanced reactivity profile.
Historical Perspective of Aminomethylation and Halogenation Reactions on Aromatic Systems
The synthesis of a molecule like this compound relies on foundational reactions in organic chemistry, namely halogenation and aminomethylation of aromatic systems. The electrophilic halogenation of phenols is a classic reaction that has been studied for over a century. byjus.com The hydroxyl group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. website-files.comlibretexts.org
Aminomethylation, often achieved through the Mannich reaction, is a vital method for introducing an aminomethyl group onto a carbon atom. acs.org In the context of phenols, this reaction also typically favors the ortho and para positions. The historical development of these reactions from classical methods to modern, more selective catalytic systems highlights the ongoing quest for precise control over the functionalization of aromatic rings. mdpi.com
Overview of Strategic Research Directions for this compound and its Derivatives
While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several strategic research directions. The presence of multiple reactive sites allows for its use as a versatile building block in the synthesis of more complex molecules. Potential research avenues include:
Polymer Chemistry: The phenolic hydroxyl and the amino group could serve as handles for polymerization, leading to the creation of novel functional polymers with unique optical or thermal properties.
Medicinal Chemistry: Substituted phenols and nitro-aromatics are known to exhibit a range of biological activities. Derivatives of this compound could be synthesized and screened for potential therapeutic applications.
Coordination Chemistry: The molecule possesses potential coordination sites for metal ions, suggesting its utility in the design of novel ligands and metal complexes with catalytic or material applications.
Significance of the Phenol (B47542), Bromine, Nitro, and Aminomethyl Moieties in Chemical Synthesis and Materials Science
Phenol: The hydroxyl group is a key functional handle for a variety of reactions, including etherification, esterification, and electrophilic aromatic substitution. It also imparts antioxidant properties to many phenolic compounds.
Bromine: The bromine atom is a versatile functional group in organic synthesis. It can be readily displaced by nucleophiles or participate in cross-coupling reactions, providing a gateway to a wide array of derivatives.
Nitro Group: The electron-withdrawing nitro group modulates the reactivity of the aromatic ring and can be reduced to an amino group, offering another point for chemical modification.
Aminomethyl Group: This group can influence the solubility of the molecule and provides a basic site that can be protonated or used in further synthetic transformations.
The combination of these moieties on a single aromatic scaffold creates a molecule with a high degree of chemical functionality, making it a valuable target for synthetic chemists.
Scope and Contemporary Trends in Academic Investigations Focused on the Compound
Current academic research in related areas focuses on the development of efficient and selective methods for the C-H functionalization of phenols. rsc.orgacs.orgresearchgate.net Transition-metal catalysis and photoredox catalysis are at the forefront of these efforts, enabling the introduction of a wide range of functional groups with high precision. While direct investigations into this compound may be limited, the broader trends in phenol functionalization suggest that novel methods for its synthesis and derivatization are likely to emerge. The development of sustainable and atom-economical synthetic routes to such multi-functionalized aromatics is a key area of contemporary research. researchgate.net
Chemical and Physical Data
While detailed experimental data for this compound is scarce, the properties of structurally related compounds can provide valuable insights.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|---|
| 2-Bromo-6-nitrophenol (B84729) | 13073-25-1 | C6H4BrNO3 | 218.01 | 66-70 |
| 2-Bromo-4-methyl-6-nitrophenol | 20039-91-2 | C7H6BrNO3 | 232.03 | Not Available |
Research Findings on Related Structures
Research on compounds with similar substitution patterns reveals their potential in various applications. For instance, 2-bromo-6-nitrophenol is used as an intermediate in the synthesis of other organic molecules. chemicalbook.commedchemexpress.comglpbio.comsigmaaldrich.com The reactivity of the bromine and nitro groups on a phenolic ring has been a subject of study, with these groups influencing the site of further chemical modifications. The development of synthetic methods for densely functionalized phenols is an active area of research, with applications in materials science and medicinal chemistry. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7BrN2O3 |
|---|---|
Molecular Weight |
247.05 g/mol |
IUPAC Name |
4-(aminomethyl)-2-bromo-6-nitrophenol |
InChI |
InChI=1S/C7H7BrN2O3/c8-5-1-4(3-9)2-6(7(5)11)10(12)13/h1-2,11H,3,9H2 |
InChI Key |
DFKJWJUMSZULPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)CN |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Precursor Chemistry of 4 Aminomethyl 2 Bromo 6 Nitrophenol
Retrosynthetic Analysis for the Targeted Synthesis of 4-(Aminomethyl)-2-bromo-6-nitrophenol
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. The analysis for this compound involves several key disconnections.
Disconnection Strategies for the Aminomethyl Substituent
The aminomethyl group at the C4 position can be retrosynthetically disconnected in several ways. One common approach is to consider it as arising from a precursor with a different functional group at that position. Key disconnection strategies include:
From a hydroxymethyl group: The C-N bond can be disconnected, leading back to a 4-(hydroxymethyl)-2-bromo-6-nitrophenol precursor. The forward reaction would involve the conversion of the alcohol to a halide followed by substitution with an amine source, or through a more direct amination process.
From a formyl group: Disconnection of the aminomethyl group could lead to a 4-formyl-2-bromo-6-nitrophenol intermediate. The forward synthesis would then involve reductive amination. organic-chemistry.org
Direct aminomethylation: A direct disconnection to a 2-bromo-6-nitrophenol (B84729) precursor is also conceivable. This suggests a forward synthesis involving a direct aminomethylation reaction, such as the Mannich reaction. researchgate.netresearchgate.net
Each of these strategies presents its own set of challenges and requires specific reaction conditions to achieve the desired transformation.
Approaches for Regioselective Ortho-Bromination on Phenolic Scaffolds
The bromine atom at the C2 position, ortho to the hydroxyl group, requires a regioselective bromination strategy. The hydroxyl group is a strongly activating, ortho-, para-directing group, which can lead to a mixture of products, including polybrominated species. tandfonline.comgoogle.com Achieving selective ortho-bromination often requires careful selection of the brominating agent and reaction conditions.
Several methods have been developed for the regioselective bromination of phenols:
Using N-Bromosuccinimide (NBS): NBS is a common and milder alternative to elemental bromine for the bromination of phenols. The selectivity can be influenced by the solvent and the presence of catalysts. wikipedia.org
Oxidative Bromination: This method generates the brominating agent in situ from a bromide source in the presence of an oxidant. This can offer improved selectivity and milder reaction conditions. tandfonline.com
Directed Bromination: In some cases, directing groups can be employed to favor bromination at a specific ortho position.
The choice of method will depend on the specific substrate and the other functional groups present in the molecule to avoid unwanted side reactions.
| Method | Brominating Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Bromination | Br2 | Various solvents (e.g., CCl4, CH3COOH) | Readily available reagent. | Often leads to polybromination and a mixture of isomers. google.com |
| N-Bromosuccinimide (NBS) | NBS | Various solvents (e.g., CCl4, CH3CN) | Milder than Br2, can offer better selectivity. wikipedia.org | Selectivity can be solvent and substrate dependent. |
| Oxidative Bromination | KBr/Oxidant (e.g., H2O2, Oxone) | Aqueous or biphasic systems | In situ generation of the brominating agent, often milder conditions. tandfonline.com | Requires an additional oxidizing agent. |
Methodologies for Para-Nitration on Substituted Aromatic Rings
The nitro group at the C6 position is para to the hydroxyl group. The nitration of phenols is a well-established reaction, but controlling the regioselectivity can be challenging due to the activating nature of the hydroxyl group, which can lead to ortho and para isomers, as well as dinitration. organicreactions.orgsynarchive.com
Common methodologies for the para-nitration of phenols include:
Dilute Nitric Acid: Using dilute nitric acid can favor mononitration, but often gives a mixture of ortho and para isomers. synarchive.com
Metal Nitrates: Reagents like copper(II) nitrate or iron(III) nitrate in various solvents have been shown to provide good yields and selectivity for the nitration of phenols. organicreactions.org
Phase-Transfer Catalysis: The use of phase-transfer catalysts can facilitate the nitration of phenols with dilute nitric acid under mild conditions, sometimes with enhanced selectivity. researchgate.net
Classical and Modern Synthetic Routes to this compound
Based on the retrosynthetic analysis, several synthetic routes can be proposed for the preparation of this compound, encompassing both multi-step sequences and more efficient one-pot or cascade reactions.
Multi-step Reaction Sequences for High-Yield Preparations
A plausible multi-step synthesis would involve the sequential introduction of the functional groups onto a suitable starting material. One possible route could start from p-cresol:
Ortho-Bromination of p-Cresol: The first step would be the regioselective bromination of p-cresol to yield 2-bromo-4-methylphenol. This can be achieved using various brominating agents under controlled conditions to favor ortho substitution. nih.gov
Nitration of 2-Bromo-4-methylphenol: The resulting 2-bromo-4-methylphenol can then be nitrated to introduce the nitro group at the 6-position. The directing effects of the hydroxyl and methyl groups would favor nitration at this position. libretexts.org
Benzylic Bromination: The methyl group of 2-bromo-4-methyl-6-nitrophenol can be converted to a bromomethyl group via radical bromination, for example, using N-bromosuccinimide (NBS) and a radical initiator.
Introduction of the Amino Group: The final step would be the conversion of the bromomethyl group to the aminomethyl group. This can be accomplished through various methods, such as the Gabriel synthesis or by direct reaction with ammonia (B1221849) or a protected amine equivalent. The Delépine reaction, which involves the reaction of an alkyl halide with hexamethylenetetramine followed by hydrolysis, is another viable option for synthesizing the primary amine. wikipedia.orgorganic-chemistry.org
An alternative multi-step approach could involve a later-stage bromination or nitration step, depending on the directing effects of the substituents at each stage.
One-Pot and Cascade Reactions for Enhanced Efficiency
For instance, a process could be envisioned where a suitably substituted phenol (B47542) undergoes a tandem aminomethylation and halogenation. The Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom, is a powerful tool for introducing aminomethyl groups. researchgate.netresearchgate.net A one-pot sequence could potentially involve:
Nitration of a suitable precursor.
Followed by a one-pot bromination and aminomethylation.
However, the compatibility of the reagents and the control of regioselectivity in such a one-pot process would be significant challenges that would require careful optimization of reaction conditions.
| Step | Reaction | Key Reagents | Intermediate |
|---|---|---|---|
| 1 | Ortho-Bromination | Br2 or NBS | 2-Bromo-4-methylphenol |
| 2 | Nitration | HNO3/H2SO4 | 2-Bromo-4-methyl-6-nitrophenol |
| 3 | Benzylic Bromination | NBS, radical initiator | 2-Bromo-4-(bromomethyl)-6-nitrophenol |
| 4 | Amination | NH3 or Gabriel synthesis or Delépine reaction | This compound |
Optimization of Reaction Conditions and Isolation Procedures
The successful synthesis of this compound would heavily depend on the meticulous optimization of reaction conditions to maximize yield and purity while minimizing reaction times and the formation of byproducts. Key parameters that would require careful consideration include the choice of solvent, catalyst, temperature, and reaction time.
For instance, in related syntheses of substituted phenols, the choice of solvent has been shown to significantly influence reaction outcomes. A systematic study of various solvents, ranging from polar aprotic to nonpolar, would be necessary to identify the optimal medium for each synthetic step. Similarly, the selection of an appropriate catalyst, if required, would be crucial. For example, in bromination reactions, the use of a Lewis acid catalyst could enhance the electrophilicity of the bromine source, leading to a more efficient reaction.
Temperature is another critical parameter that can dramatically affect the kinetics and thermodynamics of a reaction. Running reactions at elevated temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts. Conversely, lower temperatures may improve selectivity but could result in impractically long reaction times. Therefore, a careful temperature profile study would be essential for each step of the synthesis.
The isolation and purification of the final product and intermediates are equally important. Techniques such as column chromatography, recrystallization, and distillation would likely be employed. The optimization of these procedures would involve selecting the appropriate solvent systems for chromatography and recrystallization to achieve high purity of the desired compound.
Table 1: Hypothetical Optimization of a Bromination Step in the Synthesis of a this compound Precursor
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | None | 25 | 24 | 45 |
| 2 | Dichloromethane | FeBr₃ (5) | 25 | 12 | 78 |
| 3 | Carbon tetrachloride | FeBr₃ (5) | 25 | 12 | 65 |
| 4 | Dichloromethane | FeBr₃ (10) | 25 | 12 | 82 |
| 5 | Dichloromethane | FeBr₃ (5) | 40 | 6 | 85 |
| 6 | Dichloromethane | FeBr₃ (5) | 0 | 24 | 60 |
This table represents a hypothetical optimization study and is for illustrative purposes only.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to design more environmentally benign processes. The synthesis of this compound presents an opportunity to apply these principles to minimize its environmental footprint.
A key aspect of green chemistry is the use of safer and more environmentally friendly solvents. Traditional organic solvents are often volatile, flammable, and toxic. In the synthesis of this compound, the replacement of conventional solvents with greener alternatives would be a significant step towards sustainability.
Potential green solvents that could be explored include water, supercritical fluids like carbon dioxide, ionic liquids, and bio-derived solvents such as ethanol and ethyl lactate. orientjchem.orgnih.gov The feasibility of using these solvents would depend on the specific reaction conditions and the solubility of the reactants and products. For example, performing reactions in water, where possible, would eliminate the need for organic solvents altogether. Supercritical carbon dioxide is another attractive option due to its non-toxic and non-flammable nature, and the ease with which it can be removed from the reaction mixture. orientjchem.orgnih.gov
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.govjocpr.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, resulting in minimal waste. researchgate.netnih.gov
To maximize the atom economy in the synthesis of this compound, reactions that proceed with high efficiency and generate minimal byproducts should be prioritized. nih.govnih.gov For example, addition reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric amounts of waste.
Table 2: Hypothetical Atom Economy Calculation for a Synthetic Step
| Reactant | Molecular Weight ( g/mol ) | Mass (g) | Moles |
| Precursor A | 150 | 15.0 | 0.1 |
| Reagent B | 80 | 8.0 | 0.1 |
| Total Reactant Mass | 23.0 | ||
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | |
| Desired Product C | 200 | 20.0 | |
| Atom Economy (%) | 87.0% |
This table represents a hypothetical calculation and is for illustrative purposes only.
Synthesis of Isotopically Labeled Analogs for Mechanistic Investigations
Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and studying the metabolic fate of molecules. The synthesis of isotopically labeled analogs of this compound, for instance with deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), would enable detailed mechanistic studies of its formation and reactivity.
The introduction of isotopic labels can be achieved by using labeled starting materials or reagents in the synthetic sequence. nih.gov For example, a deuterated aminomethyl group could be introduced by using a deuterated reducing agent in the final step of the synthesis. Similarly, a ¹³C-labeled precursor could be used to introduce a carbon-13 atom at a specific position in the molecule.
These labeled analogs could then be used in various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), to track the transformation of the molecule and identify key intermediates in a reaction pathway. This information is crucial for optimizing reaction conditions and designing more efficient synthetic routes. nih.gov
Reactivity and Elucidation of Reaction Mechanisms of 4 Aminomethyl 2 Bromo 6 Nitrophenol
Transformations Involving the Nitro Group
Reductive Transformations to Amine and Hydroxylamine Derivatives
The reduction of the nitro group is one of its most fundamental and widely utilized transformations. nih.gov This conversion can lead to the formation of either the corresponding amine (4-amino-6-(aminomethyl)-2-bromophenol) or, under milder, controlled conditions, the hydroxylamine derivative (2-bromo-4-(aminomethyl)-6-(hydroxylamino)phenol). The choice of reducing agent and reaction conditions is critical in determining the final product.
Catalytic Hydrogenation: This is a common and efficient method for reducing nitroarenes. masterorganicchemistry.com Hydrogen gas (H₂) in the presence of a metal catalyst is typically used.
Palladium on Carbon (Pd/C): A highly effective catalyst for the complete reduction of nitro groups to amines. commonorganicchemistry.comtcichemicals.com
Raney Nickel: Also widely used and can be advantageous when trying to avoid the dehalogenation of aryl halides, which can sometimes occur with Pd/C. commonorganicchemistry.compatsnap.com
Platinum(IV) Oxide (PtO₂): Another robust catalyst for this transformation. wikipedia.org
Chemical Reduction: A variety of metals in acidic media can achieve the reduction of the nitro group. This method is often used on an industrial scale. masterorganicchemistry.comwikipedia.org
Metals in Acid: Reagents such as iron (Fe) in acetic acid or hydrochloric acid, tin (Sn) or zinc (Zn) in acidic conditions provide a mild and selective way to reduce nitro groups to amines. masterorganicchemistry.comcommonorganicchemistry.comorganic-chemistry.org
Tin(II) Chloride (SnCl₂): Offers a mild method for reducing nitro groups and is often used when other reducible functional groups are present in the molecule. commonorganicchemistry.comwikipedia.org
Sodium Hydrosulfite (Na₂S₂O₄): Can be used for the reduction of nitroarenes. wikipedia.org
Partial reduction to the hydroxylamine can be achieved using specific reagents and controlled conditions, such as zinc metal in an aqueous solution of ammonium (B1175870) chloride or catalytic reduction with rhodium on carbon with hydrazine. wikipedia.org
| Reducing System | Primary Product | Notes |
|---|---|---|
| H₂/Pd/C | Amine | Highly efficient; potential for dehalogenation. commonorganicchemistry.comtcichemicals.com |
| H₂/Raney Ni | Amine | Good alternative to Pd/C to preserve aryl halides. commonorganicchemistry.compatsnap.com |
| Fe/Acid (HCl, Acetic Acid) | Amine | Mild, selective, and commonly used. commonorganicchemistry.com |
| SnCl₂ | Amine | Mild conditions, good for substrates with other reducible groups. commonorganicchemistry.comwikipedia.org |
| Zn/NH₄Cl (aq) | Hydroxylamine | Provides a pathway for partial reduction. wikipedia.org |
Condensation and Cyclization Reactions Utilizing the Nitro Functionality
The nitro group is a key functionality for the synthesis of nitrogen-containing heterocycles. uic.edursc.org These reactions typically involve an initial reduction of the nitro group, often performed in situ, to generate a reactive amine or nitroso intermediate. This intermediate can then undergo intramolecular condensation and cyclization with another functional group on the molecule.
For this compound, the ortho-relationship between the nitro and hydroxyl groups is particularly significant. Upon reduction to an amino group, the resulting o-aminophenol moiety is a classic precursor for the synthesis of benzoxazoles. organic-chemistry.org The reaction involves condensation with a suitable electrophile, such as an aldehyde, carboxylic acid, or acyl chloride, followed by cyclization. jst.vnnih.gov For instance, reductive coupling with an aldehyde in the presence of a catalyst can lead directly to a 2-substituted benzoxazole derivative. organic-chemistry.org Various catalytic systems, including those based on iron, have been developed for this one-pot redox/condensation reaction. jst.vn
Reactivity of the Aminomethyl Moiety
The aminomethyl group [-CH₂NH₂] is a primary benzylic amine, and its reactivity is characteristic of this functional class. It readily participates in nucleophilic reactions at the nitrogen atom, including condensation with carbonyls and substitution with alkylating or acylating agents.
Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)
The primary amine of the aminomethyl moiety undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.gov This reaction typically proceeds under mild conditions, often with acid catalysis, and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. ijacskros.com
The reaction of this compound with various substituted benzaldehydes or other aldehydes would yield a series of corresponding Schiff base derivatives. nih.gov These reactions are generally high-yielding and are a cornerstone of amine functionalization.
| Carbonyl Compound | Product Class | Typical Conditions |
|---|---|---|
| Benzaldehyde | Schiff Base (Imine) | Ethanol or Methanol (B129727), catalytic acid (e.g., acetic acid), room temperature. nih.gov |
| Substituted Benzaldehydes | Schiff Base (Imine) | Similar to benzaldehyde. nih.gov |
| Acetone (Ketone) | Schiff Base (Imine) | Conditions may require heating or removal of water. |
N-Alkylation and N-Acylation Reactions for Amine Functionalization
The nitrogen atom of the aminomethyl group can be functionalized through N-alkylation and N-acylation reactions.
N-Alkylation: This reaction involves the treatment of the amine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl bromide), to form secondary or tertiary amines. The reaction is a nucleophilic substitution where the amine acts as the nucleophile. The degree of alkylation can sometimes be controlled by stoichiometry, but overalkylation to form the quaternary ammonium salt is a potential side reaction.
N-Acylation: This is a widely used method to form amides, which are generally more stable than the parent amines. researchgate.net The reaction involves treating the aminomethyl group with an acylating agent like an acyl chloride or an acid anhydride in the presence of a base. For example, reaction with acetyl chloride or acetic anhydride would yield the corresponding N-acetamide derivative. This transformation is often used as a protecting strategy for amines in multi-step syntheses. masterorganicchemistry.com
Oxidative Transformations of the Amine Group
The benzylic nature of the aminomethyl group makes it susceptible to oxidation. The oxidation of benzylamines can lead to different products depending on the oxidant and reaction conditions, with imines being a common outcome. nih.gov
Metal-free catalytic systems using organocatalysts like salicylic acid derivatives under an oxygen atmosphere can promote the oxidative coupling of benzylamines to form N-benzylidenebenzylamines. nih.govacs.org Other methods employ metal-based promoters, such as ferrocenium hexafluorophosphate, which can catalyze the oxidation using air as the oxidant in an aqueous medium. acs.org Under different conditions, for instance using catalysts like zinc bromide (ZnBr₂) or iron(III) chloride (FeCl₃) with an oxidant like tert-butyl hydroperoxide (TBHP), benzylamines can be oxidized to the corresponding amides. rsc.org
Intramolecular Cyclization and Rearrangement Pathways
The specific arrangement of the hydroxyl, bromo, nitro, and aminomethyl groups on the phenolic ring of this compound allows for potential intramolecular cyclization and rearrangement pathways, particularly after initial transformation of one of the functional groups.
A plausible pathway involves the initial reduction of the nitro group to an amine, forming 4-amino-6-(aminomethyl)-2-bromophenol. This intermediate possesses three key functional groups: an o-aminophenol system and a benzylic amine. The newly formed amino group at the C6 position is ortho to the hydroxyl group, creating a classic precursor for benzoxazole formation. organic-chemistry.org While typically requiring an external carbonyl source, intramolecular cyclization could be envisioned if the aminomethyl group at the C4 position were to be oxidized to an aldehyde in situ. This would create a reactive aldehyde that could potentially condense with the C6-amino group, leading to a complex heterocyclic system, though this would require carefully orchestrated reaction conditions.
Another potential pathway involves the reductive cyclization of the nitro group with a suitable reaction partner. Reductive cyclization of o-nitroarenes is a powerful method for synthesizing N-heterocycles. unimi.itresearchgate.net While often an intermolecular process, if a reactive partner were tethered to the aminomethyl group (e.g., via N-acylation with a group containing a reactive site), an intramolecular cyclization could be triggered by the reduction of the nitro group. For example, the reduction of o-nitrophenyl propargyl alcohols can trigger a rearrangement and cyclization to form quinolines. organic-chemistry.org A similar strategy could be adapted for this compound by first modifying the aminomethyl group.
Absence of Published Research on the Reaction Mechanisms of this compound
Despite a comprehensive search of available scientific literature, no specific kinetic or spectroscopic investigations detailing the reaction mechanisms of this compound have been found. Consequently, the elucidation of its reactivity, as outlined in the requested article structure, cannot be fulfilled at this time.
The requested section, "," with a specific focus on "Kinetic and Spectroscopic Investigations of Reaction Mechanisms," requires detailed experimental data that is not present in the public domain for this particular chemical compound.
Searches for kinetic data, such as reaction rates, rate constants, and reaction orders, yielded no specific results for this compound. Similarly, no spectroscopic studies, including UV-Vis, NMR, or IR analyses performed over the course of a reaction involving this compound, were identified. Such studies are essential for understanding the step-by-step molecular transformations that occur during a chemical reaction and for proposing a detailed reaction mechanism.
While general information exists for related compounds, such as the synthesis of aminomethylated phenols via the Mannich reaction or the reduction of nitrophenols, this information is not specific enough to construct a scientifically accurate and detailed analysis of the reaction mechanisms for this compound. Extrapolating from these related but distinct molecules would be speculative and would not meet the required standard of scientific accuracy for the requested article.
Therefore, without dedicated research on the kinetic and spectroscopic properties of this compound, it is not possible to provide the detailed research findings and data tables as requested.
Design and Synthesis of Functionalized Derivatives and Analogs of 4 Aminomethyl 2 Bromo 6 Nitrophenol
Development of N-Substituted Derivatives via Amine Functionalization
The primary aminomethyl group in 4-(aminomethyl)-2-bromo-6-nitrophenol serves as a key handle for introducing a wide range of substituents, thereby modulating the compound's physicochemical properties. Two principal strategies for the functionalization of this amine are N-alkylation and N-acylation.
Reductive amination is a powerful and widely used method for the N-alkylation of primary amines. bohrium.commdpi.com This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the protonated imine in the presence of the carbonyl starting material. mdpi.com The reaction is typically carried out under mildly acidic conditions to facilitate imine formation. bohrium.com This methodology allows for the introduction of a diverse range of alkyl and aryl substituents, depending on the choice of the carbonyl compound.
Direct N-alkylation with alkyl halides presents an alternative, though often less controlled, method for synthesizing N-substituted derivatives. This approach can lead to over-alkylation, yielding mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. mdpi.com However, under carefully controlled conditions, such as using a large excess of the amine or specific phase-transfer catalysts, the degree of alkylation can be managed.
N-acylation of the aminomethyl group provides another avenue for derivatization, leading to the formation of amides. This can be readily achieved by reacting this compound with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base to scavenge the acidic byproduct. This reaction is generally high-yielding and allows for the introduction of a wide variety of acyl groups, thereby influencing the electronic and steric properties of the molecule.
Table 1: Examples of N-Substituted Derivatives of this compound
| Derivative Type | Reagents and Conditions | Resulting Functional Group |
| Secondary Amine | Aldehyde/Ketone, NaBH3CN, mild acid | N-alkyl/N-aryl |
| Tertiary Amine | Excess Alkyl Halide, Base | N,N-dialkyl |
| Amide | Acyl Chloride/Anhydride, Base | N-acyl |
Modification of the Phenolic Hydroxyl Group for Ether and Ester Formation
The phenolic hydroxyl group of this compound offers another site for structural modification through the formation of ethers and esters. These modifications can significantly alter the compound's polarity, hydrogen bonding capacity, and metabolic stability.
O-alkylation to form ethers is typically achieved via the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide intermediate. This nucleophilic phenoxide then undergoes a substitution reaction with an alkyl halide to yield the corresponding ether. Given the presence of the acidic phenolic proton and the basic aminomethyl group, selective O-alkylation may require protection of the amine to prevent competing N-alkylation.
Esterification of the phenolic hydroxyl group can be accomplished by reaction with acyl chlorides or acid anhydrides. This reaction is often catalyzed by a base, such as pyridine (B92270) or triethylamine, which acts as a nucleophilic catalyst and an acid scavenger. Similar to etherification, protection of the aminomethyl group may be necessary to prevent the formation of the corresponding amide.
Table 2: Ether and Ester Derivatives of this compound
| Derivative Type | Reagents and Conditions | Resulting Functional Group | Potential for Side Reactions |
| Ether | Alkyl Halide, Base (e.g., K2CO3) | O-alkyl | N-alkylation of the aminomethyl group |
| Ester | Acyl Chloride/Anhydride, Base (e.g., Pyridine) | O-acyl | N-acylation of the aminomethyl group |
Manipulation of the Bromo Position for Diverse Substituent Introduction
The bromo substituent on the aromatic ring provides a versatile handle for introducing a wide range of functional groups through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups, allowing for the introduction of various aryl, heteroaryl, and alkyl groups at the bromo position. The choice of ligand for the palladium catalyst can be crucial for achieving high yields and good selectivity.
The Sonogashira coupling provides a route to synthesize alkynyl-substituted derivatives by reacting the aryl bromide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. encyclopedia.pubijariie.com This reaction is highly efficient for the formation of carbon-carbon triple bonds and introduces a linear, rigid alkynyl moiety into the molecular structure.
The Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. tandfonline.com This reaction is a powerful tool for the synthesis of N-aryl and N-heteroaryl derivatives, expanding the diversity of accessible structures.
Cyanation of the aryl bromide can be achieved using various cyanide sources, such as potassium cyanide or zinc cyanide, in the presence of a palladium catalyst. mdpi.com This reaction introduces a nitrile group, which can serve as a precursor for other functional groups, such as carboxylic acids, amides, or amines.
Table 3: Palladium-Catalyzed Cross-Coupling Reactions at the Bromo Position
| Reaction Name | Coupling Partner | Resulting Substituent |
| Suzuki-Miyaura Coupling | Organoboron Reagent | Aryl, Heteroaryl, Alkyl |
| Sonogashira Coupling | Terminal Alkyne | Alkynyl |
| Buchwald-Hartwig Amination | Amine | Amino |
| Cyanation | Cyanide Source | Cyano |
Nitro Group Transformations Leading to Novel Chemical Scaffolds
The nitro group on the aromatic ring is a key functional group that can be transformed to open up pathways to novel chemical scaffolds. The most significant transformation is its reduction to a primary amine, which, in conjunction with the adjacent aminomethyl group, creates a valuable ortho-diamine system.
The reduction of the nitro group to an amine can be achieved using a variety of reducing agents. organic-chemistry.orgwikipedia.orgcommonorganicchemistry.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) is a common and efficient method. commonorganicchemistry.com Other reagents, including metals in acidic media (e.g., iron, tin, or zinc with HCl) or metal-free reducing agents, can also be employed. organic-chemistry.orgcommonorganicchemistry.com The choice of reducing agent can be critical to ensure chemoselectivity, especially in the presence of other reducible functional groups.
The resulting ortho-phenylenediamine derivative is a versatile precursor for the synthesis of various heterocyclic systems. For instance, condensation of the diamine with aldehydes or carboxylic acids and their derivatives leads to the formation of benzimidazoles . bohrium.comijariie.com This reaction is a cornerstone in heterocyclic chemistry and provides access to a class of compounds with a wide range of biological activities.
Similarly, reaction of the ortho-diamine with α-dicarbonyl compounds, such as α-diketones or α-keto acids, results in the formation of quinoxalines . encyclopedia.pubarkat-usa.org The quinoxaline (B1680401) ring system is another important heterocyclic scaffold found in many biologically active molecules. These transformations significantly increase the structural complexity and diversity of the derivatives that can be generated from the starting this compound.
Structure-Reactivity and Structure-Function Relationship Studies in Derived Compounds
Systematic derivatization of the this compound scaffold at its various functional groups allows for the exploration of structure-reactivity and structure-function relationships. By methodically altering the substituents on the amine, the phenol (B47542), the bromo position, and the nitro group (or its reduced form), one can probe how these changes influence the molecule's chemical reactivity and biological activity.
For example, modification of the aminomethyl group by introducing bulky or electron-withdrawing substituents can affect the basicity and nucleophilicity of the nitrogen atom. This, in turn, can influence the molecule's ability to interact with biological targets through hydrogen bonding or ionic interactions. Similarly, converting the phenolic hydroxyl group to an ether or ester alters its hydrogen-bonding potential and lipophilicity, which can have a profound impact on its pharmacokinetic and pharmacodynamic properties.
Introducing different groups at the bromo position via cross-coupling reactions can systematically probe the steric and electronic requirements for a particular biological activity. For instance, the introduction of different aryl groups can explore the impact of π-stacking interactions, while the addition of flexible alkyl chains can probe hydrophobic pockets in a target protein.
The transformation of the nitro group into an amino group and subsequent cyclization to form benzimidazoles or quinoxalines introduces rigid, planar heterocyclic systems. The nature and position of substituents on these newly formed rings can then be varied to fine-tune the molecule's interaction with its biological target. By correlating these structural modifications with changes in reactivity or biological function, a comprehensive understanding of the structure-activity relationship (SAR) can be developed, guiding the design of more potent and selective compounds. drugbank.comdrugdesign.org
Combinatorial Approaches to Derivative Library Synthesis
The presence of multiple, orthogonally reactive functional groups on the this compound scaffold makes it an ideal candidate for combinatorial library synthesis. Combinatorial chemistry allows for the rapid generation of a large number of diverse compounds, which can be screened for desired properties. imperial.ac.ukroutledge.com
A combinatorial approach to derivatizing this scaffold could involve a multi-step synthetic sequence where different building blocks are introduced at each reactive site. For example, a library of N-substituted derivatives could be generated by reacting the parent compound with a diverse set of aldehydes in a parallel synthesis format using reductive amination. Subsequently, the phenolic hydroxyl group could be functionalized with a library of acyl chlorides.
Solid-phase organic synthesis (SPOS) offers a powerful platform for constructing such libraries. The this compound scaffold could be attached to a solid support via its phenolic hydroxyl group. This would allow for the sequential modification of the aminomethyl and bromo positions using a variety of reagents, with the excess reagents and byproducts being easily washed away. Finally, cleavage from the solid support would release the library of purified derivatives. This approach enables the systematic exploration of a vast chemical space around the core scaffold, significantly accelerating the discovery of new compounds with desired functional properties.
Advanced Spectroscopic and Structural Elucidation of 4 Aminomethyl 2 Bromo 6 Nitrophenol and Its Derivatives
High-Field and Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
High-field and multidimensional NMR spectroscopy are powerful tools for the unambiguous structural confirmation of organic molecules like 4-(Aminomethyl)-2-bromo-6-nitrophenol. bohrium.com These techniques provide detailed information about the chemical environment of individual atoms and their connectivity.
¹H, ¹³C, and ¹⁵N NMR Chemical Shift Analysis for Structural Confirmation
The structural confirmation of this compound would begin with one-dimensional ¹H, ¹³C, and ¹⁵N NMR spectroscopy. Each nucleus within the molecule resonates at a characteristic frequency, or chemical shift (δ), which is highly sensitive to its electronic environment. ucl.ac.ukresearchgate.net
¹H NMR: The proton spectrum would be expected to show distinct signals for the aromatic protons, the aminomethyl (-CH₂NH₂) protons, the amino (-NH₂) protons, and the phenolic hydroxyl (-OH) proton. The aromatic region would likely display two doublets, corresponding to the two coupled protons on the benzene (B151609) ring. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro group and the bromine atom, and the electron-donating effects of the hydroxyl and aminomethyl groups.
¹³C NMR: The carbon spectrum would show six distinct signals for the aromatic carbons, as their chemical environments are all unique due to the substitution pattern. ucl.ac.uk An additional signal would correspond to the methylene (B1212753) (-CH₂) carbon of the aminomethyl group. The positions of the signals would be predictable based on substituent effects; for example, the carbons bonded to the electronegative oxygen, nitrogen, and bromine atoms would appear at lower field (higher ppm values). nih.govresearchgate.net
¹⁵N NMR: The nitrogen spectrum would show two signals, one for the nitro (-NO₂) group and one for the amino (-NH₂) group. nih.govresearchgate.net ¹⁵N NMR is particularly useful for studying the electronic structure at the nitrogen centers and can provide insight into phenomena like hydrogen bonding. bohrium.com
A hypothetical data table for the expected chemical shifts is presented below. Note that these are estimated values and actual experimental data is required for confirmation.
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Expected ¹⁵N Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 8.5 | 110 - 150 | N/A |
| Phenolic OH | 9.0 - 12.0 | N/A | N/A |
| Methylene CH₂ | 3.5 - 4.5 | 40 - 55 | N/A |
| Amino NH₂ | 2.0 - 5.0 (variable) | N/A | -320 to -350 |
| C-OH | N/A | 150 - 165 | N/A |
| C-Br | N/A | 110 - 125 | N/A |
| C-NO₂ | N/A | 135 - 150 | -10 to +10 |
| C-CH₂NH₂ | N/A | 125 - 140 | N/A |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis
Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity of atoms and understanding the three-dimensional structure of the molecule. youtube.comslideshare.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the two aromatic protons, confirming their adjacency. It would also show correlations between the methylene protons and the amino protons, if the rate of proton exchange on the nitrogen is slow enough.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methylene proton signal to the methylene carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net This is valuable for conformational analysis. For this molecule, NOESY could reveal spatial proximity between the aminomethyl group protons and one of the aromatic protons, helping to define the preferred orientation of the side chain relative to the ring.
Advanced NMR for Tautomeric Equilibria and Dynamic Processes
The structure of this compound contains both acidic (phenolic -OH) and basic (amino -NH₂) groups, making it susceptible to tautomerism, particularly proton transfer between the phenol (B47542) and the nitro group to form an aci-nitro tautomer or zwitterionic forms. NMR spectroscopy is a primary method for investigating such dynamic equilibria. bohrium.comresearchgate.netencyclopedia.pub
By using variable temperature NMR studies, researchers can monitor changes in chemical shifts and signal line shapes. researchgate.net If a dynamic process like tautomerism is occurring, the rate of exchange between the different forms can be determined. thermofisher.com For slow exchange, distinct sets of signals for each tautomer might be observed. For fast exchange, averaged signals are seen, and their chemical shifts would be a weighted average of the contributing tautomers. bohrium.com Advanced techniques like saturation transfer difference (STD) NMR could also be employed to probe these exchange processes.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. uni-ulm.deinflibnet.ac.in This technique would provide an unambiguous picture of the molecule's geometry, conformation, and how it packs to form a crystal.
Elucidation of Solid-State Molecular Geometry and Conformation
An SC-XRD experiment on a suitable crystal of this compound would yield precise bond lengths, bond angles, and torsion angles. uni-ulm.debrynmawr.edu This data would confirm the connectivity established by NMR and reveal the molecule's preferred conformation in the solid state. Key findings would include:
The planarity of the benzene ring.
The precise bond lengths of C-Br, C-N, N-O, C-O, which can indicate electronic effects like resonance.
The torsion angles defining the orientation of the aminomethyl, nitro, and hydroxyl groups relative to the aromatic ring. For example, an intramolecular hydrogen bond between the phenolic -OH and an oxygen of the nitro group would lead to a nearly planar six-membered ring arrangement, a common feature in ortho-nitrophenols. nih.gov
A representative table of crystallographic data that would be obtained from such an analysis is shown below.
| Parameter | Expected Value/Information |
| Crystal System | To be determined (e.g., Monoclinic) |
| Space Group | To be determined (e.g., P2₁/c) |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Length (C-Br) | ~1.90 Å |
| Bond Length (C-NO₂) | ~1.45 Å |
| Bond Length (C-OH) | ~1.36 Å |
| Torsion Angle (C-C-C-N) | Defines orientation of side chain |
| Intramolecular H-Bond | O-H···O (nitro) distance and angle |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
Beyond the structure of a single molecule, X-ray diffraction reveals how molecules arrange themselves in the crystal lattice. This packing is governed by a variety of intermolecular interactions. scirp.orgnih.gov
Hydrogen Bonding: This is expected to be a dominant interaction for this compound, given the presence of -OH and -NH₂ groups (donors) and oxygen and nitrogen atoms (acceptors). A network of intermolecular hydrogen bonds involving the aminomethyl group, the hydroxyl group, and the nitro group would likely be observed, linking the molecules into chains, sheets, or a three-dimensional framework. nih.govresearchgate.net
Halogen Bonding: The bromine atom can act as a Lewis acidic halogen bond donor, interacting with Lewis basic atoms like the oxygen of a nitro or hydroxyl group on an adjacent molecule. researchgate.net The analysis would look for short Br···O or Br···N contacts with favorable geometries.
π-π Stacking: The aromatic rings could stack on top of each other, contributing to the stability of the crystal packing through π-π interactions. nih.gov
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides profound insights into the molecular structure of a compound by probing its vibrational modes. researchgate.netnih.gov For this compound, these techniques are crucial for identifying functional groups and understanding intermolecular interactions.
Characteristic Functional Group Frequencies and Band Assignments
The vibrational spectrum of this compound is expected to be a composite of the characteristic vibrations of its constituent functional groups: the phenolic hydroxyl, the nitro group, the aminomethyl group, and the substituted benzene ring. By analyzing compounds with similar functionalities, such as 3-methyl-4-nitrophenol, a detailed assignment of the expected vibrational bands can be made. niscpr.res.inresearchgate.netiaea.org
Interactive Data Table: Predicted FT-IR and Raman Band Assignments for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |
| O-H (Phenolic) | Stretching | 3200-3600 | FT-IR |
| N-H (Amino) | Stretching | 3300-3500 | FT-IR |
| C-H (Aromatic) | Stretching | 3000-3100 | FT-IR, Raman |
| C-H (Aliphatic) | Stretching | 2850-2960 | FT-IR, Raman |
| N-O (Nitro) | Asymmetric Stretching | 1500-1550 | FT-IR, Raman |
| N-O (Nitro) | Symmetric Stretching | 1330-1370 | FT-IR, Raman |
| C=C (Aromatic) | Ring Stretching | 1450-1600 | FT-IR, Raman |
| C-N (Aliphatic) | Stretching | 1000-1250 | FT-IR |
| C-O (Phenolic) | Stretching | 1200-1260 | FT-IR |
| C-Br | Stretching | 500-600 | FT-IR, Raman |
The hydroxyl (-OH) stretching vibration is anticipated to appear as a broad band in the FT-IR spectrum, indicative of hydrogen bonding. The aminomethyl (-CH₂NH₂) group would exhibit characteristic N-H stretching bands. The nitro (-NO₂) group is expected to show strong asymmetric and symmetric stretching vibrations. spectroscopyonline.com Aromatic C-H and C=C stretching vibrations will also be present, confirming the benzene ring structure.
Study of Hydrogen Bonding Networks and Molecular Association
The presence of both a hydroxyl and an aminomethyl group, which can act as hydrogen bond donors, and a nitro group, which can act as a hydrogen bond acceptor, suggests the potential for complex hydrogen bonding networks in this compound. The positioning of the nitro group ortho to the hydroxyl group allows for the possibility of intramolecular hydrogen bonding, similar to that observed in o-nitrophenol. testbook.comresearchgate.net This intramolecular interaction can influence the acidity and volatility of the compound. askiitians.com
Conversely, the aminomethyl group at the para position is well-suited for intermolecular hydrogen bonding with neighboring molecules. doubtnut.comdoubtnut.com The interplay between intramolecular and intermolecular hydrogen bonding will significantly affect the crystal packing and macroscopic properties of the compound. These interactions can be studied by observing shifts in the O-H and N-H stretching frequencies in the FT-IR spectrum under varying conditions of concentration and temperature.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is an indispensable tool for determining the elemental composition and elucidating the structure of organic molecules.
Fragmentation Pathway Elucidation and Accurate Mass Determination
In HRMS, the precise mass of the molecular ion is measured, allowing for the determination of its elemental formula. For this compound (C₇H₇BrN₂O₃), the expected accurate mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes of each element.
The fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. Based on the fragmentation of related compounds like p-nitrophenol and 4-bromophenol, several key fragmentation pathways can be predicted for this compound. libretexts.orgnist.gov
Interactive Data Table: Predicted Fragmentation Pathways for this compound
| Fragmentation Step | Lost Fragment | Resulting Ion (m/z) |
| Initial Ionization | - | [C₇H₇BrN₂O₃]⁺ |
| Loss of Nitro Group | •NO₂ | [C₇H₇BrO]⁺ |
| Loss of Hydroxyl Radical | •OH | [C₇H₆BrN₂O₂]⁺ |
| Benzylic Cleavage | •NH₂ | [C₇H₆BrO₃]⁺ |
| Loss of Bromine Radical | •Br | [C₇H₇N₂O₃]⁺ |
Isotopic Pattern Analysis for Elemental Composition
The presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. The molecular ion peak [M]⁺ will appear as a doublet with a mass difference of approximately 2 Da and a relative intensity ratio of about 1:1. This distinctive isotopic signature is a powerful confirmation of the presence of a single bromine atom in the molecule.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Vis and fluorescence spectroscopy provide information about the electronic transitions within a molecule and are sensitive to the molecular environment.
The UV-Vis absorption spectrum of this compound is expected to be influenced by the electronic nature of its substituents on the phenol chromophore. The nitro group, being a strong electron-withdrawing group, will likely cause a red-shift (bathochromic shift) of the absorption bands compared to unsubstituted phenol. docbrown.info Studies on substituted phenols have shown that the position and intensity of absorption bands are sensitive to both the type and position of the substituents. researchgate.netdntb.gov.ua
In aqueous solution, the absorption spectrum is expected to be pH-dependent due to the acidic nature of the phenolic hydroxyl group. nih.gov Under basic conditions, deprotonation to form the phenolate (B1203915) anion would lead to a further red-shift in the absorption maximum. researchgate.net
Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound
| Condition | Expected λmax (nm) | Electronic Transition |
| Neutral (Acidic pH) | ~320 - 350 | π → π |
| Basic (Phenolate) | ~380 - 420 | π → π |
Fluorescence properties of nitrophenols are often weak due to efficient non-radiative decay pathways promoted by the nitro group. However, the presence and nature of other substituents, as well as the solvent environment, can influence the fluorescence quantum yield. nih.govrsc.org Any observed fluorescence would likely be characterized by a Stokes shift, with the emission maximum appearing at a longer wavelength than the absorption maximum.
Chromophore Analysis and Electronic Transitions
A detailed chromophore analysis of this compound would involve identifying the parts of the molecule responsible for absorbing light and giving it its color. The primary chromophore is the nitrophenol ring, which is influenced by the bromo, aminomethyl, and nitro substituents.
The electronic transitions of this molecule would be investigated using UV-Visible absorption spectroscopy. These transitions typically involve the promotion of electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO). In nitrophenol derivatives, these often include π → π* and n → π* transitions. The presence of the electron-donating aminomethyl group and the electron-withdrawing nitro and bromo groups would likely lead to intramolecular charge-transfer (ICT) transitions, where electron density shifts from the aminomethyl and hydroxyl groups towards the nitro group upon excitation.
A comprehensive analysis would require experimental UV-Vis spectra in various solvents to study solvatochromic effects, which provide insights into the nature of the electronic transitions and the polarity of the excited state. Computational studies using methods like Time-Dependent Density Functional Theory (TD-DFT) would be invaluable for assigning the observed absorption bands to specific electronic transitions and for visualizing the molecular orbitals involved.
Currently, no published UV-Vis spectra or computational studies specifically for this compound are available.
Photophysical Characterization (e.g., Quantum Yields, Lifetimes)
The photophysical characterization of this compound would focus on the fate of the molecule after it absorbs light. Key parameters include:
Fluorescence Quantum Yield (Φf): This measures the efficiency of the fluorescence process, i.e., the ratio of photons emitted to photons absorbed. The nitro group is often a fluorescence quencher, which might result in a low quantum yield for this compound.
Fluorescence Lifetime (τf): This is the average time the molecule spends in the excited state before returning to the ground state.
These parameters are typically measured using steady-state and time-resolved fluorescence spectroscopy. The data would provide insights into the rates of radiative (fluorescence) and non-radiative decay pathways.
No experimental data on the fluorescence quantum yield or lifetime for this compound could be located.
Chiroptical Spectroscopy (CD/ORD) for Optically Active Derivatives
To study the chiroptical properties, optically active (chiral) derivatives of this compound would need to be synthesized. This could be achieved, for example, by using a chiral amine in the synthesis of the aminomethyl group, leading to (R)- or (S)- enantiomers.
The chiroptical spectroscopic techniques that would be employed are:
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemistry of the molecule and can be sensitive to its conformation.
Optical Rotatory Dispersion (ORD) Spectroscopy: This technique measures the change in the angle of rotation of plane-polarized light as a function of wavelength.
These experimental spectra, ideally coupled with theoretical calculations of the CD and ORD spectra, would allow for the determination of the absolute configuration of the chiral derivatives and provide a deeper understanding of the relationship between their three-dimensional structure and their chiroptical response.
No information on the synthesis or chiroptical analysis of any optically active derivatives of this compound is currently available in the scientific literature.
Computational and Theoretical Chemistry Studies of 4 Aminomethyl 2 Bromo 6 Nitrophenol
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, which solve the Schrödinger equation for a given molecular system, provide invaluable insights into its electronic structure and behavior.
HOMO-LUMO Energy Gap Analysis for Reactivity Insights
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of its propensity to undergo chemical reactions. A smaller gap generally suggests higher reactivity. For 4-(aminomethyl)-2-bromo-6-nitrophenol, the presence of both electron-donating (aminomethyl, hydroxyl) and electron-withdrawing (nitro, bromo) groups would make this analysis particularly insightful.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -8.5 |
| LUMO | -3.2 |
| Energy Gap (ΔE) | 5.3 |
Note: These values are illustrative and would need to be determined by actual quantum chemical calculations.
A detailed analysis would reveal the spatial distribution of these orbitals, indicating the likely sites for nucleophilic and electrophilic attack.
Electrostatic Potential Surface (EPS) Mapping for Interaction Sites
An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. This is instrumental in predicting non-covalent interactions, such as hydrogen bonding, and identifying regions susceptible to electrophilic or nucleophilic attack. For this compound, the EPS map would likely show negative potential (red/yellow) around the oxygen atoms of the nitro and hydroxyl groups, and the nitrogen of the amino group, indicating these as sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms of the amino and hydroxyl groups.
Dipole Moments and Polarizability Calculations
Table 2: Hypothetical Dipole Moment and Polarizability for this compound
| Property | Calculated Value |
|---|---|
| Dipole Moment (Debye) | 4.5 |
| Polarizability (α) | 25.0 ų |
Note: These values are illustrative and would need to be determined by actual quantum chemical calculations.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful and widely used computational method that relates the electronic energy of a system to its electron density. It offers a balance between accuracy and computational cost, making it ideal for studying molecules of this size.
Geometry Optimization and Vibrational Frequency Analysis
A fundamental step in any DFT study is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule (its ground state geometry). Following optimization, a vibrational frequency analysis is typically performed. This not only confirms that the optimized structure is a true energy minimum but also predicts the molecule's infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data to validate the computational model.
Table 3: Hypothetical Selected Vibrational Frequencies for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch | 3450 |
| N-H Stretch (asymmetric) | 3350 |
| N-H Stretch (symmetric) | 3250 |
| NO₂ Stretch (asymmetric) | 1550 |
| NO₂ Stretch (symmetric) | 1350 |
Note: These values are illustrative and would need to be determined by actual DFT calculations.
Prediction of Reaction Mechanisms and Transition States
DFT is an invaluable tool for exploring potential chemical reactions involving a molecule. By mapping the potential energy surface, researchers can identify the most likely reaction pathways, locate the transition state structures, and calculate the activation energies. For this compound, such studies could investigate its reactivity in various chemical environments, predict its degradation pathways, or model its interaction with biological targets. This would involve complex calculations to trace the energetic profile of a reaction from reactants to products through the high-energy transition state.
Theoretical Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)
Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules, offering insights into their structural and electronic properties. For a molecule like this compound, density functional theory (DFT) is a commonly employed method for such predictions. These theoretical calculations can guide the interpretation of experimental spectra or even predict spectral features before a compound is synthesized.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. While specific predicted values for this compound are not available, studies on related phenolic compounds demonstrate the utility of this approach. For instance, quantum-chemical calculations have been used to compare the reactivity of various substituted phenols. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. These calculations can help understand the electronic transitions within the molecule, such as those involving the π-systems of the benzene (B151609) ring and the nitro and amino functional groups. Ultrafast spectroscopic studies on nitrophenols and nitrophenolates have provided insights into their electronic dynamics upon photoexcitation. mdpi.com
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. Comparing the calculated spectrum with an experimental one can aid in the assignment of vibrational bands to specific functional groups. For example, the characteristic stretching frequencies of the O-H, N-H, and NO₂ groups in this compound could be predicted.
A hypothetical data table for predicted spectroscopic parameters is presented below to illustrate how such data would be structured.
| Spectroscopic Technique | Parameter | Predicted Value (Illustrative) |
| ¹H NMR | Chemical Shift (ppm) | Aromatic Protons: 7.0-8.5 ppm |
| CH₂ Protons: ~4.0 ppm | ||
| NH₂ Protons: Variable | ||
| OH Proton: Variable | ||
| ¹³C NMR | Chemical Shift (ppm) | Aromatic Carbons: 110-160 ppm |
| CH₂ Carbon: ~45 ppm | ||
| UV-Vis | λmax (nm) | ~280 nm, ~350 nm |
| IR | Vibrational Frequency (cm⁻¹) | O-H stretch: ~3300 cm⁻¹ |
| N-H stretch: ~3400 cm⁻¹ | ||
| NO₂ stretch: ~1530, 1350 cm⁻¹ |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational dynamics and interactions of a molecule with its environment.
Conformational Sampling and Dynamics in Different Media
For a flexible molecule like this compound, which has a rotatable aminomethyl group, MD simulations can explore the different possible conformations (spatial arrangements of atoms) that the molecule can adopt. By simulating the molecule in different media, such as in a vacuum, in an aqueous solution, or in a nonpolar solvent, one can understand how the environment influences its conformational preferences and dynamic behavior. For example, MD simulations have been used to study the adsorption of phenol (B47542) and p-nitrophenol on a kaolinite (B1170537) surface in an aqueous solution. chemrxiv.org
Solvent Effects on Molecular Conformation and Reactivity
The solvent can have a profound impact on the conformation and reactivity of a molecule. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions, such as hydrogen bonding between the phenolic hydroxyl or aminomethyl groups of the target molecule and water. These interactions can stabilize certain conformations and influence the molecule's reactivity. The ozonation of p-nitrophenol in water has been simulated using ReaxFF force field molecular dynamics, revealing the important role of water clusters in the reaction mechanism. pku.edu.cnresearchgate.netingentaconnect.com
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Mechanistic Understanding
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties.
While no specific QSAR/QSPR models for this compound have been reported, such models are widely used for nitroaromatic compounds to predict their toxicity and other biological effects. researchgate.netnih.gov For a series of related phenol derivatives, a QSAR model could be developed to understand how variations in substituents affect a particular activity. The model would use calculated molecular descriptors (e.g., electronic properties, steric parameters, and lipophilicity) to build a mathematical equation that can predict the activity of new, untested compounds. Such studies have been conducted on the reduction of aromatic nitro compounds by xanthine (B1682287) oxidase. nih.gov
In Silico Screening and Design of Novel Derivatives with Predicted Reactivity
In silico (computer-based) methods are increasingly used in the early stages of drug discovery and materials science to screen virtual libraries of compounds and to design new molecules with desired properties.
Starting with the core structure of this compound, novel derivatives could be designed by computationally introducing different functional groups at various positions on the aromatic ring. The potential efficacy or reactivity of these designed molecules could then be predicted using computational methods like molecular docking (to predict binding to a biological target) or by applying previously developed QSAR models. This approach allows for the prioritization of the most promising candidates for synthesis and experimental testing. For instance, in silico approaches have been used to develop phenolic derivatives as potential anti-angiogenic agents. researchgate.net
Applications of 4 Aminomethyl 2 Bromo 6 Nitrophenol in Advanced Materials Science and Organic Synthesis
Role as a Key Intermediate in Complex Organic Synthesis
The strategic placement of various functional groups on the phenyl ring of 4-(aminomethyl)-2-bromo-6-nitrophenol makes it a versatile precursor for the synthesis of complex molecular architectures.
Precursor to Structurally Diverse Heterocyclic Compounds
The inherent reactivity of this compound allows it to serve as a foundational building block for a variety of heterocyclic systems. The aminomethyl and phenolic hydroxyl groups are particularly amenable to cyclization reactions, providing pathways to valuable heterocyclic scaffolds.
One prominent application is in the synthesis of benzoxazines . The reaction of a primary amine (in this case, the aminomethyl group) with a phenol (B47542) and formaldehyde or a formaldehyde equivalent is a well-established method for forming the 1,3-benzoxazine ring. nih.govresearchgate.netgoogle.comtechscience.com In the case of this compound, an intramolecular reaction could potentially be designed, or it could react with other aldehydes to form novel benzoxazine structures. These resulting benzoxazine monomers can then undergo thermal ring-opening polymerization to produce high-performance polybenzoxazine resins. mdpi.comresearchgate.netcnrs.frwikipedia.org
Furthermore, the aminomethyl group, situated ortho to the phenolic hydroxyl, is a key structural motif for the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. name-reaction.comwikipedia.orgnrochemistry.com While the substrate is not a β-arylethylamine, analogous intramolecular cyclizations can be envisioned, potentially leading to novel heterocyclic systems.
The presence of the bromo and nitro groups on the aromatic ring offers additional avenues for synthetic diversification. These groups can be subjected to various transition-metal-catalyzed cross-coupling and cyclization reactions . purdue.eduresearchgate.netcore.ac.uknih.gov For instance, the bromine atom can participate in Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, which can then be incorporated into a heterocyclic ring system.
| Heterocyclic Synthesis Reaction | Reacting Groups on this compound | Potential Heterocyclic Product |
| Benzoxazine Synthesis | Aminomethyl group, Phenolic hydroxyl group | Substituted Benzoxazine |
| Pictet-Spengler type reactions | Aminomethyl group, Aromatic ring | Tetrahydroisoquinoline-like structures |
| Transition-metal catalyzed cyclization | Bromo group, Nitro group (after reduction) | Indoles, Quinolines, etc. |
Building Block for Natural Product Total Synthesis
The structural motifs present in this compound are found in various classes of natural products, making it a potentially valuable starting material or intermediate in their total synthesis. The nitro group, in particular, is a versatile functional group in natural product synthesis due to its strong electron-withdrawing nature and its ability to be transformed into a variety of other functionalities. ucf.edunih.govfrontiersin.orgresearchgate.net
Phenolic compounds are also crucial building blocks in the synthesis of many natural products, especially alkaloids and polyketides. researchgate.netnih.govrsc.org The hydroxyl group can direct ortho-lithiation or be used as a handle for further functionalization. Oxidative phenol coupling is another powerful tool for constructing complex biaryl linkages found in many natural products. rsc.orgresearchgate.net
The combination of a phenol, an aminomethyl group, and halo and nitro substituents in one molecule provides a rich platform for the application of modern synthetic methodologies aimed at the efficient construction of complex natural product skeletons. For example, the synthesis of certain alkaloids could potentially utilize the aminomethyl group and the aromatic ring in cyclization reactions. researchgate.net
| Functional Group | Potential Role in Natural Product Synthesis | Relevant Reaction Types |
| Nitro Group | Precursor to amines, Activating group for nucleophilic aromatic substitution | Reduction, Nitro-aldol (Henry) reaction, Michael addition |
| Phenolic Hydroxyl | Directing group, Nucleophile, Precursor for oxidative coupling | Electrophilic aromatic substitution, Etherification, Oxidative phenol coupling |
| Aminomethyl Group | Nucleophile, Precursor to other nitrogen-containing functionalities | N-alkylation, Amide formation, Pictet-Spengler reaction |
| Bromo Group | Handle for cross-coupling reactions | Suzuki coupling, Sonogashira coupling, Buchwald-Hartwig amination |
Integration into Polymeric Systems
The multiple reactive sites on this compound lend themselves to its use in polymer chemistry, both as a monomer for the synthesis of functional polymers and as a cross-linking agent to create robust polymer networks.
Monomer for Functional Polymers and Copolymers
As mentioned previously, the aminomethyl and phenolic hydroxyl groups can participate in the formation of polybenzoxazines . mdpi.comresearchgate.netcnrs.frwikipedia.orgnih.gov The resulting polymers would possess the bromo and nitro functionalities pendant to the polymer backbone. These groups can impart specific properties to the polymer, such as flame retardancy (from the bromine) and altered electronic properties (from the nitro group). Furthermore, these functional groups can serve as sites for post-polymerization modification, allowing for the tailoring of the polymer's properties for specific applications.
The phenolic hydroxyl group also allows for the potential synthesis of polyesters and polyethers through condensation polymerization with appropriate comonomers. The presence of the bulky and polar bromo and nitro substituents would significantly influence the physical and chemical properties of the resulting polymers, such as their glass transition temperature, solubility, and thermal stability.
Cross-linking Agent for Advanced Polymer Networks
Cross-linking is a crucial process for enhancing the mechanical, thermal, and chemical resistance of polymers. google.commdpi.comnih.govresearchgate.netrsc.org this compound possesses multiple functional groups that can participate in cross-linking reactions.
The phenolic hydroxyl group can react with various cross-linking agents, such as epoxides, isocyanates, and formaldehyde-based resins. The aminomethyl group can also react with these same cross-linkers, as well as with carboxylic acids and acid chlorides to form amide cross-links. The presence of two distinct reactive sites (hydroxyl and amino) allows for the formation of complex, highly cross-linked networks.
Moreover, the bromo and nitro groups can also be utilized for cross-linking. For example, the bromine atom could potentially undergo Wurtz-type coupling under reducing conditions to form biphenyl cross-links. The nitro group, upon reduction to an amine, provides an additional site for cross-linking. This multi-faceted reactivity makes this compound a promising candidate for creating densely cross-linked polymer networks with enhanced properties. researchgate.net
| Functional Group | Potential Cross-linking Chemistry | Resulting Linkage |
| Phenolic Hydroxyl | Reaction with epoxides, isocyanates | Ether, Urethane |
| Aminomethyl Group | Reaction with epoxides, isocyanates, carboxylic acids | Amine, Urea, Amide |
| Bromo Group | Reductive coupling | Biphenyl |
| Nitro Group (after reduction) | Reaction with epoxides, isocyanates | Amine, Urea |
Utilization in Supramolecular Chemistry
Supramolecular chemistry focuses on the non-covalent interactions between molecules. The functional groups on this compound are all capable of participating in various types of non-covalent interactions, making it an interesting building block for the construction of supramolecular assemblies.
The phenolic hydroxyl group and the aminomethyl group are excellent hydrogen bond donors and acceptors. rsc.orgjaptronline.comactachemscand.org They can form strong and directional hydrogen bonds with themselves or with other molecules, leading to the formation of well-defined supramolecular structures such as chains, sheets, and three-dimensional networks. The nitro group can also act as a hydrogen bond acceptor. The presence of multiple hydrogen bonding sites within one molecule can lead to the formation of complex and robust hydrogen-bonded networks. nih.govresearchgate.net
The bromine atom can participate in halogen bonding , which is a non-covalent interaction between a halogen atom and a Lewis base. nih.govresearchgate.netnih.govscinito.aisemanticscholar.org Halogen bonds are highly directional and their strength can be tuned by modifying the electronic properties of the molecule. The electron-withdrawing nitro group on the same ring would enhance the electrophilic character of the bromine atom, making it a stronger halogen bond donor.
The combination of hydrogen bonding and halogen bonding capabilities in a single molecule is particularly interesting for the design of complex supramolecular architectures and for crystal engineering. By carefully selecting complementary molecules, it should be possible to direct the self-assembly of this compound into specific, pre-determined structures.
| Functional Group | Type of Supramolecular Interaction | Potential Role in Assembly |
| Phenolic Hydroxyl | Hydrogen Bond Donor/Acceptor | Formation of hydrogen-bonded networks |
| Aminomethyl Group | Hydrogen Bond Donor/Acceptor | Formation of hydrogen-bonded networks |
| Nitro Group | Hydrogen Bond Acceptor | Modulation of hydrogen bonding |
| Bromo Group | Halogen Bond Donor | Directional control of self-assembly |
Host-Guest Chemistry and Molecular Recognition Phenomena
There is no specific research documented on the involvement of this compound in host-guest chemistry or molecular recognition. However, its molecular structure suggests potential for such interactions. The aromatic ring is electron-deficient due to the nitro group, which could allow it to act as a guest molecule within electron-rich host cavities, such as those provided by cyclophanes or certain macrocycles. The aminomethyl and hydroxyl groups are capable of forming hydrogen bonds, a key interaction in molecular recognition. These groups could selectively bind to host molecules that have complementary hydrogen bond donor and acceptor sites.
Self-Assembly Processes and Ordered Structures
Currently, there are no published studies detailing the self-assembly of this compound into ordered structures. In principle, the molecule possesses functional groups that could drive self-assembly. Hydrogen bonding between the phenolic hydroxyl group and the amino group, or between these groups and the nitro group of an adjacent molecule, could lead to the formation of one-dimensional chains or two-dimensional sheets. Furthermore, π-π stacking interactions between the aromatic rings could contribute to the stability of such assemblies. The interplay between these different non-covalent interactions would be critical in determining the final ordered structure, but this has not been experimentally verified.
Ligand Design and Coordination Chemistry
Complexation with Transition Metals and Lanthanides
No specific studies on the complexation of this compound with transition metals or lanthanides have been found in the scientific literature. The molecule has several potential coordination sites. The phenolic oxygen and the amino nitrogen could act as a bidentate ligand, forming a chelate ring with a metal ion. The nitro group's oxygen atoms could also potentially coordinate to highly electrophilic metal centers, such as lanthanides. The nature of the solvent and the specific metal ion would influence which coordination mode is preferred.
Illustrative Data Table: Hypothetical Stability Constants of Metal Complexes
The following table presents hypothetical data for illustrative purposes only, as no experimental data for this compound has been published.
| Metal Ion | Log K1 | Log K2 | Coordination Sites |
| Cu(II) | 8.5 | 6.2 | Amino (N), Phenolic (O) |
| Ni(II) | 6.8 | 5.1 | Amino (N), Phenolic (O) |
| Zn(II) | 5.9 | 4.5 | Amino (N), Phenolic (O) |
| Eu(III) | 7.2 | - | Phenolic (O), Nitro (O) |
Catalytic Applications of Metal Complexes Containing this compound Derivatives
While there is research on the catalytic activity of metal complexes with other aminophenol-based ligands, there are no reports on the catalytic applications of complexes derived from this compound. Generally, metal complexes incorporating aminophenol ligands can be active in various catalytic reactions, such as oxidation or reduction processes. For instance, copper complexes of related Schiff base ligands derived from aminophenols have been shown to catalyze the reduction of nitrophenols. mdpi.com If complexes of this compound were synthesized, their catalytic activity would depend on the metal center, the coordination geometry, and the electronic effects of the bromo and nitro substituents on the ligand.
Illustrative Data Table: Hypothetical Catalytic Reduction of 4-Nitrophenol (B140041)
The following table presents hypothetical data for illustrative purposes only, as no experimental data for metal complexes of this compound has been published.
| Catalyst (Complex) | Substrate | Conversion (%) | Reaction Time (min) |
| [Cu(L)2] | 4-Nitrophenol | 95 | 20 |
| [Ni(L)2] | 4-Nitrophenol | 88 | 35 |
| [Fe(L)3] | 4-Nitrophenol | 82 | 40 |
| (L = deprotonated this compound) |
Molecular Interaction Studies of 4 Aminomethyl 2 Bromo 6 Nitrophenol in Biological Systems Mechanistic and Molecular Level
Nucleic Acid (DNA/RNA) Binding Studies
There is no available research describing if or how 4-(Aminomethyl)-2-bromo-6-nitrophenol interacts with DNA or RNA.
Until research on the bioactivity and molecular interactions of this compound is conducted and published, a detailed and scientifically accurate article on this specific subject cannot be compiled.
Modes of Interaction (e.g., Intercalation, Groove Binding)
For a compound like this compound, its potential to engage in either of these interactions would depend on its three-dimensional structure and electronic properties. The planar nature of the substituted phenol (B47542) ring might suggest a possibility of intercalation. However, without experimental data from techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, circular dichroism, or nuclear magnetic resonance (NMR) spectroscopy, any claims regarding its preferred mode of interaction remain speculative.
Spectroscopic Signatures of Nucleic Acid Interactions
Spectroscopic techniques are pivotal in elucidating the binding of small molecules to nucleic acids. Each binding mode produces characteristic changes in the spectroscopic profile of the molecule or the nucleic acid.
UV-Visible Spectroscopy: Intercalation typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (redshift) in the absorption spectrum of the molecule. Groove binding generally causes a smaller degree of hypochromism and may exhibit a smaller redshift or even a blueshift (hypsochromic shift).
Fluorescence Spectroscopy: The fluorescence of a molecule can be either quenched or enhanced upon binding to DNA. The extent of this change and the accessibility to quenchers can provide insights into the binding mode.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the chiral environment of DNA. Intercalation often induces significant changes in the CD spectrum of DNA, reflecting the unwinding and lengthening of the helix. Groove binding typically results in more subtle changes.
Without experimental studies on this compound, the specific spectroscopic signatures of its interaction with nucleic acids are unknown.
Modulation of Cellular Pathways at a Molecular Level
The ability of a small molecule to modulate cellular pathways is a key determinant of its biological activity. This can occur through various mechanisms, including the inhibition of enzymes, interference with protein-protein interactions, or the alteration of gene expression through direct DNA binding.
Given the presence of a nitro group and a bromo substituent, this compound could potentially interact with various cellular targets. For instance, nitroaromatic compounds are known to be substrates for nitroreductase enzymes, which could lead to the formation of reactive metabolites. The aminomethyl group could be involved in hydrogen bonding or ionic interactions with biological macromolecules. However, in the absence of specific research, any discussion on the modulation of cellular pathways by this compound would be entirely conjectural.
Structure-Activity Relationship (SAR) Studies for Molecular Targets
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. This knowledge is crucial for optimizing lead compounds to enhance their potency and selectivity for a specific molecular target.
For this compound, a systematic SAR study would involve the synthesis and biological evaluation of analogs with modifications at various positions of the phenol ring. For example:
Position of the aminomethyl group: Moving the aminomethyl group to other positions on the ring could influence binding affinity and selectivity.
Nature of the halogen: Replacing the bromo substituent with other halogens (e.g., chloro, fluoro) or other functional groups could modulate the electronic and steric properties of the molecule.
The nitro group: Altering the position of the nitro group or replacing it with other electron-withdrawing groups would help in understanding its role in any observed biological activity.
A hypothetical SAR study could explore how these structural modifications impact the binding affinity of the compounds to a specific, yet to be identified, molecular target. The results of such a study would be instrumental in designing more potent and selective analogs. However, no such studies on this compound have been found in the public domain.
Environmental Transformation and Degradation Pathways of 4 Aminomethyl 2 Bromo 6 Nitrophenol Academic Focus
Photolytic Degradation Mechanisms in Model Environmental Systems
The photolytic degradation of 4-(Aminomethyl)-2-bromo-6-nitrophenol in aquatic and terrestrial environments is anticipated to be a significant transformation pathway. The presence of the phenol (B47542) ring, along with the nitro, bromo, and aminomethyl functional groups, suggests that the molecule will be susceptible to both direct and indirect photolysis.
The absorption of ultraviolet (UV) radiation by this compound is expected to initiate a series of complex photochemical reactions. Based on studies of similar compounds, the primary degradation pathways are likely to involve the cleavage of the carbon-bromine bond, transformation of the nitro group, and oxidation of the aminomethyl group and the aromatic ring.
Initial photoproducts may include debrominated and/or denitrated derivatives. For instance, the cleavage of the C-Br bond would yield 4-(aminomethyl)-6-nitrophenol. Alternatively, the reduction of the nitro group could lead to the formation of aminophenolic compounds. Further degradation would likely proceed through the formation of hydroxylated intermediates, such as catechols and hydroquinones, resulting from the attack of hydroxyl radicals in indirect photolysis. These intermediates are typically unstable and can undergo ring cleavage to form smaller aliphatic acids and eventually mineralize to carbon dioxide, water, and inorganic ions.
Table 1: Predicted Photoproducts and Reaction Intermediates of this compound Degradation
| Putative Photoproduct/Intermediate | Precursor Functional Group Transformation |
| 4-(Aminomethyl)-6-nitrophenol | Debromination |
| 2-Bromo-6-aminophenol derivative | Nitro group reduction |
| Brominated/nitrated catechols and hydroquinones | Ring hydroxylation |
| Short-chain aliphatic acids (e.g., oxalic acid, formic acid) | Aromatic ring cleavage |
This table is predictive and based on the degradation pathways of analogous compounds.
The kinetics of the photolytic degradation of this compound are expected to be significantly influenced by environmental factors such as pH and light intensity.
pH: The pH of the surrounding medium will affect the speciation of the compound, particularly the phenolic hydroxyl group and the aminomethyl group. At acidic pH, the amino group will be protonated, which may alter the molecule's light absorption properties and its reactivity with photochemically generated reactive oxygen species. Conversely, at alkaline pH, the phenolic hydroxyl group will be deprotonated to form a phenoxide ion, which is generally more susceptible to oxidation. Studies on the photodegradation of 4-nitrophenol (B140041) have shown that the degradation rate can decrease with increasing pH. researchgate.net
Light Intensity: As with most photochemical reactions, the rate of photolytic degradation is expected to be directly proportional to the intensity of the light source, up to a certain point where other factors become rate-limiting. Higher light intensity provides more photons to initiate the photochemical reactions, thus accelerating the degradation process. Research on other phenolic compounds has consistently demonstrated a positive correlation between light intensity and the rate of degradation. mdpi.com
Biodegradation Studies by Isolated Microbial Systems
The biodegradation of this compound is a plausible pathway for its removal from contaminated environments. The presence of nitro and bromo substituents can make the compound recalcitrant to microbial attack; however, numerous microorganisms have been shown to degrade nitrophenols and halogenated aromatic compounds. jebas.orgmdpi.com
Microorganisms capable of degrading halogenated and nitrated aromatic compounds have been isolated from various contaminated sites. It is anticipated that bacteria from genera such as Pseudomonas, Rhodococcus, Arthrobacter, and Cupriavidus would be potential candidates for the biodegradation of this compound. psu.edunih.govuniba.sk These bacteria often possess specialized enzymatic systems that can tolerate and transform such xenobiotic compounds.
The isolation of such microorganisms would typically involve enrichment culture techniques, where soil or water samples from a contaminated site are incubated with the target compound as the sole source of carbon and/or nitrogen. Subsequent characterization would involve phylogenetic analysis based on 16S rRNA gene sequencing to identify the microbial strains.
Table 2: Genera of Microorganisms with Known Potential to Degrade Structurally Similar Compounds
| Microbial Genus | Degraded Compound(s) |
| Cupriavidus | 2,6-dibromo-4-nitrophenol (B181593), 3-nitrophenol |
| Pseudomonas | 3-nitrophenol, 2,4,6-tribromophenol |
| Arthrobacter | p-nitrophenol |
| Burkholderia | 3-methyl-4-nitrophenol |
This table provides examples of microbial genera and the related compounds they are known to degrade, suggesting their potential role in the biodegradation of this compound.
The enzymatic degradation of this compound would likely be initiated by monooxygenase or dioxygenase enzymes. These enzymes can catalyze the removal of the nitro group or the bromine atom, or the hydroxylation of the aromatic ring.
One plausible pathway involves an initial oxidative removal of the nitro group, catalyzed by a monooxygenase, to form a brominated aminomethyl catechol. This is a common strategy for the degradation of nitrophenols by Gram-negative bacteria. nih.gov Alternatively, a reductive pathway could first convert the nitro group to an amino group, followed by deamination. Another possibility is the initial dehalogenation of the molecule. For instance, the biodegradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp. strain CNP-8 involves a sequential denitration and debromination catalyzed by a FADH2-dependent monooxygenase. nih.gov Following these initial steps, the resulting catecholic intermediates would be susceptible to ring cleavage by dioxygenases, leading to the formation of aliphatic intermediates that can enter central metabolic pathways.
Chemical Transformation in Abiotic Environmental Models
In addition to photolytic and biological degradation, this compound may undergo abiotic chemical transformations in soil and water. These reactions are primarily driven by hydrolysis and oxidation. snu.ac.kr
Hydrolysis of the carbon-bromine bond is a potential transformation pathway, although it is generally slow for aryl halides in the absence of microbial activity or photochemical activation. The presence of electron-withdrawing nitro group and the hydroxyl group on the aromatic ring could influence the susceptibility of the C-Br bond to nucleophilic attack.
Oxidation by naturally occurring oxidants in the environment, such as manganese oxides, can be a significant transformation pathway for phenolic compounds. nih.gov Studies on the oxidation of bromophenols have shown that they can be transformed into brominated polymeric products, such as hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and hydroxylated polybrominated biphenyls (OH-PBBs), through the coupling of bromophenoxyl radicals. acs.orgnih.gov Therefore, it is plausible that this compound could undergo similar oxidative coupling reactions in the presence of strong environmental oxidants.
Hydrolysis and Redox Reactions in Aqueous and Soil Systems
Hydrolysis:
More significant hydrolytic transformation would likely involve the bromo- and nitro- substituents, particularly under specific environmental conditions. For instance, nucleophilic substitution of the bromine atom by a hydroxyl group could occur, leading to the formation of a dihydroxynitrophenol derivative. The rate of such a reaction would be highly dependent on factors such as pH, temperature, and the presence of catalytic species in the water or soil.
Redox Reactions:
Redox (reduction-oxidation) reactions are critical in determining the environmental persistence and transformation of many organic pollutants. These reactions involve the transfer of electrons and are often mediated by microbial activity in soil and sediment. pressbooks.pubresearchtrend.net The redox potential (Eh) of the soil, which is influenced by factors like oxygen availability and microbial respiration, plays a pivotal role in these transformations. researchtrend.netboquinstrument.com
Reduction of the Nitro Group: The nitro group (-NO₂) of this compound is susceptible to reduction under anaerobic (low oxygen) conditions, which are common in waterlogged soils and sediments. researchtrend.net Microbial enzymes can reduce the nitro group sequentially to a nitroso (-NO), hydroxylamino (-NHOH), and finally to an amino (-NH₂) group. This would result in the formation of 4-(Aminomethyl)-2-bromo-6-aminophenol. The reduction of nitroaromatic compounds is a well-documented detoxification pathway, as the resulting aromatic amines are often less toxic and more amenable to further degradation.
Oxidation of the Phenolic Ring: Under aerobic (oxygen-rich) conditions, the phenolic ring can be susceptible to oxidative cleavage. This process is typically mediated by microbial dioxygenase enzymes, which incorporate oxygen atoms into the aromatic ring, leading to the formation of catecholic intermediates. These intermediates are then further degraded through ring fission, ultimately breaking down the aromatic structure into smaller, simpler molecules that can be utilized by microorganisms as a source of carbon and energy.
Reductive Debromination: The bromine substituent on the aromatic ring can be removed through a process called reductive dehalogenation. This is a microbially mediated process that occurs under anaerobic conditions, where the halogen atom is replaced by a hydrogen atom. This would transform the parent compound into 4-(Aminomethyl)-6-nitrophenol.
The interplay of these redox reactions will largely determine the persistence and transformation of this compound in the environment. The following table summarizes the potential redox transformations:
| Reaction Type | Environmental Condition | Potential Transformation Product |
| Nitro Reduction | Anaerobic | 4-(Aminomethyl)-2-bromo-6-aminophenol |
| Ring Oxidation | Aerobic | Ring-cleavage products |
| Reductive Debromination | Anaerobic | 4-(Aminomethyl)-6-nitrophenol |
This table is generated based on known reactions of similar compounds and represents potential, not confirmed, pathways for this compound.
Adsorption and Desorption Behavior in Environmental Matrices
The mobility and bioavailability of this compound in the environment are largely controlled by its adsorption and desorption behavior in soil and sediment. Adsorption refers to the accumulation of the chemical at the interface of solid particles, while desorption is its release back into the solution phase.
The adsorption of substituted phenols onto environmental matrices is influenced by several factors, including the chemical's properties (such as polarity and charge) and the characteristics of the soil or sediment (such as organic matter content, clay mineralogy, and pH). oup.comresearchgate.nethilarispublisher.com
Influence of Functional Groups: The functional groups on this compound will significantly impact its adsorption. The nitro group is an electron-withdrawing group, which can increase the acidity of the phenolic hydroxyl group, making it more likely to exist as a phenolate (B1203915) anion at higher pH values. This anionic form may be repelled by negatively charged soil surfaces. Conversely, the aminomethyl group can become protonated at lower pH, acquiring a positive charge and enhancing its adsorption to negatively charged clay minerals and organic matter through electrostatic interactions. The bromo group contributes to the molecule's hydrophobicity, which can lead to stronger partitioning into soil organic matter.
Effect of Soil Properties:
Organic Matter: Soil organic matter is a primary sorbent for many organic pollutants. The hydrophobic nature of the brominated and nitrated aromatic ring will likely lead to its partitioning into the organic fraction of the soil. oup.com
Clay Minerals: The aminomethyl group, when protonated, can interact with the negatively charged surfaces of clay minerals. The nature of the clay mineral will also play a role in the strength of this interaction.
pH: The soil pH is a critical factor. mdpi.com At low pH, the aminomethyl group will be protonated, favoring adsorption. At high pH, the phenolic hydroxyl group will deprotonate, forming a phenolate anion, which could lead to decreased adsorption on negatively charged surfaces.
The following table illustrates the expected influence of environmental factors on the adsorption of this compound:
| Environmental Factor | Expected Influence on Adsorption | Rationale |
| Increasing Soil Organic Matter | Increase | Partitioning of the hydrophobic aromatic ring into organic matter. |
| Decreasing Soil pH | Increase | Protonation of the aminomethyl group, leading to stronger electrostatic attraction to negatively charged soil components. |
| Increasing Soil pH | Decrease | Deprotonation of the phenolic hydroxyl group, leading to electrostatic repulsion from negatively charged soil components. |
This table is based on general principles of soil chemistry and the behavior of similar substituted phenols.
Advanced Analytical Techniques for Environmental Metabolite Profiling
To understand the environmental transformation and degradation pathways of this compound, it is essential to identify its various metabolites in environmental samples such as water and soil. Advanced analytical techniques are employed for the detection, identification, and quantification of these transformation products.
Given the expected range of metabolites, which would include compounds of varying polarity and volatility, a combination of chromatographic and spectrometric techniques is typically required.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. documentsdelivered.com For the analysis of polar metabolites of this compound, a derivatization step is often necessary to increase their volatility and thermal stability. Silylation is a common derivatization technique for compounds containing hydroxyl and amino groups. GC-MS provides both high separation efficiency and definitive identification based on the mass spectrum of the compound.
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of polar, non-volatile, and thermally labile compounds, which are common characteristics of pesticide and pharmaceutical metabolites. nih.govresearchgate.net HPLC can be coupled with various detectors, with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) being the most powerful for metabolite identification. These techniques provide high sensitivity and selectivity, allowing for the detection of trace levels of metabolites in complex environmental matrices.
Capillary Electrophoresis (CE): Capillary electrophoresis is another separation technique that can be used for the analysis of charged and polar compounds in aqueous samples. It has been successfully applied to the determination of brominated phenols in water. nih.gov Coupling CE with mass spectrometry (CE-MS) can provide a powerful tool for metabolite profiling.
The following table summarizes the applicability of these analytical techniques for the environmental metabolite profiling of this compound:
| Analytical Technique | Analytes | Sample Matrix | Key Advantages |
| GC-MS | Volatile and semi-volatile metabolites (often after derivatization) | Soil, Water | High separation efficiency, definitive identification through mass spectra. documentsdelivered.com |
| HPLC-MS/MS | Polar, non-volatile, and thermally labile metabolites | Water, Soil extracts | High sensitivity and selectivity, suitable for a wide range of compounds. nih.gov |
| Capillary Electrophoresis (CE) | Charged and polar metabolites | Water | High separation efficiency for ionic species. nih.gov |
This table outlines the general capabilities of these techniques for the analysis of compounds with similar functional groups to this compound.
Future Research Directions and Emerging Paradigms for 4 Aminomethyl 2 Bromo 6 Nitrophenol
Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Synthesis and Reactivity
For a multifunctional molecule like 4-(aminomethyl)-2-bromo-6-nitrophenol, AI and ML could be instrumental in navigating its complex synthesis and reactivity. The presence of multiple competing reactive sites—the nucleophilic amino group, the phenolic hydroxyl, and the aromatic ring influenced by both activating (hydroxyl, aminomethyl) and deactivating (nitro, bromo) groups—presents a significant challenge for selective chemical transformations.
Reactivity Prediction: ML models can be trained to predict the compound's reactivity towards various reagents. researchgate.net For instance, algorithms could forecast the most likely site of electrophilic aromatic substitution, predict the outcome of reactions involving the aminomethyl group, or estimate the compound's potential as a catalyst or ligand. This predictive power allows researchers to prioritize experiments and explore the molecule's chemical space more effectively. researchgate.net
Table 1: Illustrative AI/ML Model Parameters for Predicting Reactivity
| Parameter | Description | Example for this compound |
|---|---|---|
| Input Features | Data used to train the model. | Molecular graph representation, quantum chemical descriptors (e.g., atomic charges, HOMO/LUMO energies), solvent type, temperature. |
| Model Architecture | The type of machine learning algorithm used. | Graph Convolutional Neural Network (GCNN) to learn from the molecular structure; Random Forest to classify reactivity based on descriptors. nih.gov |
| Output Prediction | The property or outcome the model predicts. | Site-selectivity of further functionalization (e.g., acylation of the amine vs. etherification of the phenol), reaction yield, potential for side-product formation. |
| Training Data | The dataset of known reactions used for learning. | Public and proprietary reaction databases (e.g., Reaxys, SciFinder) containing reactions of substituted phenols, anilines, and nitroaromatics. |
Exploration of Novel Bioorthogonal Reactions and Bioconjugation Strategies
Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. nih.govwhiterose.ac.uk These reactions are characterized by high selectivity, efficiency, and biocompatibility, making them invaluable tools for labeling and tracking biomolecules, drug delivery, and diagnostics. whiterose.ac.uknih.gov
Developing Novel Probes: The compound could serve as a core scaffold for developing new bioorthogonal probes. For example, the aminomethyl group could be derivatized into an azide (B81097) or a strained alkyne to participate in well-established reactions like the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.govresearchgate.net The bromo- and nitro-substituted phenol (B47542) ring offers a unique electronic and steric environment that could be exploited to fine-tune the reactivity and spectroscopic properties of such probes.
Ligand-Directed Bioconjugation: Nitrophenol carbonates have been used in ligand-directed chemistry for the in situ labeling of proteins. nih.govchemrxiv.org The nitrophenol moiety acts as a leaving group in these reactions. It is conceivable that this compound could be adapted for similar targeted bioconjugation strategies, where the aminomethyl group is tethered to a ligand that directs the molecule to a specific biological target.
Application in Sustainable Catalysis and Energy-Related Chemical Transformations
Sustainable or "green" chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. chemcopilot.com A key area is the development of efficient, reusable catalysts. Phenolic compounds are prevalent in lignin, a major source of renewable aromatic feedstocks, making their valorization a significant goal in sustainable chemistry. researchgate.netacs.org
Catalyst Scaffolds: The functional groups on this compound make it a potential candidate for use as a ligand or a support material in catalysis. The aminomethyl and hydroxyl groups can coordinate to metal centers, creating tailored catalytic sites. Immobilizing these molecules on solid supports could lead to heterogeneous catalysts that are easily recoverable and reusable, a cornerstone of sustainable chemical production. wise-materials.org For instance, conjugates of phenols and proteins have been used to stabilize palladium nanoparticles for catalytic reduction of 4-nitrophenol (B140041). nih.gov
Photocatalysis and Energy Conversion: Nitroaromatic compounds are known to have interesting photochemical properties. nih.govnoaa.gov The photolysis of nitrophenols can be a source of reactive species like hydroxyl radicals (OH•) and nitrous acid (HONO). rsc.org Research could explore the potential of this compound in photocatalytic cycles, for instance, in the degradation of environmental pollutants or in light-driven energy conversion schemes. The specific substituents on the ring would modulate its absorption spectrum and photochemical reactivity.
Development of Advanced Spectroscopic Methods for In Situ and Real-Time Reaction Monitoring
Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics, intermediates, and mechanisms. Advanced spectroscopic techniques that allow for in situ (in the reaction vessel) and real-time monitoring are crucial for gaining these insights. numberanalytics.comacs.orgadvion.com
The distinct functional groups of this compound provide multiple spectroscopic handles for monitoring its chemical transformations.
Vibrational and NMR Spectroscopy: Techniques like Infrared (IR) and Raman spectroscopy can track changes in the vibrational modes of the nitro (-NO2), amino (-NH2), and hydroxyl (-OH) groups during a reaction. mdpi.com For example, monitoring the characteristic N-O stretching frequencies could follow the reduction of the nitro group to an amine. In-situ NMR spectroscopy could provide detailed structural information on intermediates formed during reactions like the bromination or nitration of related phenolic compounds. youtube.comresearchgate.net
UV-Visible and Fluorescence Spectroscopy: The extended π-system of the aromatic ring, influenced by the electron-donating and -withdrawing groups, gives the molecule distinct UV-Visible absorption characteristics. fiveable.me The deprotonation of the phenolic hydroxyl group, for instance, leads to a significant color change in nitrophenols, a property that can be used to monitor reactions or act as a pH indicator. wikipedia.org Changes in the electronic structure during a reaction would be readily detectable, providing a means for real-time kinetic analysis.
Table 2: Potential Spectroscopic Techniques for Monitoring Reactions
| Technique | Observable Change for this compound | Reaction Type Monitored |
|---|---|---|
| FTIR/Raman | Shift in N-O stretches (nitro group), N-H bends (amino group), or O-H stretch (hydroxyl group). | Reduction of nitro group, acylation of amine, etherification of phenol. |
| UV-Vis | Shift in λmax due to changes in conjugation or protonation state of the phenol. wikipedia.org | pH changes, reactions altering the aromatic system's electronic structure. |
| NMR | Change in chemical shifts of aromatic protons as substituents are modified or added. | Electrophilic aromatic substitution, functional group interconversion. |
| Mass Spectrometry | Real-time detection of reactants, intermediates, and products by mass-to-charge ratio. advion.com | General reaction progress, identification of transient intermediates. |
Design and Synthesis of Smart Materials and Responsive Systems Incorporating this compound Scaffolds
Smart materials are designed to respond to external stimuli—such as changes in pH, temperature, or light—with a change in their properties. mdpi.comresearchgate.net These materials are at the forefront of innovations in drug delivery, sensing, and tissue engineering. mdpi.com
The this compound scaffold is an excellent candidate for incorporation into such systems. Its inherent functionalities can impart responsiveness to a larger polymer or material framework.
pH-Responsive Materials: The aminomethyl group (basic) and the phenolic hydroxyl group (acidic, with its acidity enhanced by the electron-withdrawing nitro group) make the molecule inherently pH-sensitive. ontosight.ai By incorporating this compound into a polymer backbone, such as a hydrogel, it is possible to create materials that swell, shrink, or release a payload in response to specific pH changes. researchgate.net
Redox-Responsive Systems: The nitro group can be chemically or electrochemically reduced to an amino group. This transformation dramatically changes the electronic properties of the molecule. If this scaffold is part of a cross-linked polymer network, this redox reaction could trigger the degradation of the material or the release of an encapsulated drug, a strategy used in targeted cancer therapy to respond to the reductive environment of tumor cells.
Electroactive Scaffolds: The conjugated π-system of the phenol ring, coupled with its diverse functional groups, could be exploited to create electroactive materials. mdpi.com When integrated into a conductive polymer matrix, these scaffolds could be used in biosensors, where binding events at the functional groups alter the material's electrical properties, or in tissue engineering to provide electrical stimulation to cells.
Q & A
Q. What analytical workflows address challenges in detecting trace impurities (e.g., brominated byproducts)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
